molecular formula C39H47N3O6S4 B13822616 N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

Cat. No.: B13822616
M. Wt: 782.1 g/mol
InChI Key: HGNBLZSYNRQLKN-UHFFFAOYSA-N
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Description

“N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the sulfopropyl and other functional groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as pH, temperature, and solvent choice are critical for successful transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a fluorescent probe or a labeling agent due to its benzothiazole core, which is known for its fluorescence properties.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industrial applications, this compound can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with similar core structure.

    Sulforhodamine B: A dye with similar sulfonate groups.

    Thioflavin T: A fluorescent dye with a benzothiazole core.

Uniqueness

The uniqueness of “N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C39H47N3O6S4

Molecular Weight

782.1 g/mol

IUPAC Name

N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C33H32N2O6S4.C6H15N/c1-2-23(21-30-34(17-7-19-44(36,37)38)28-15-13-25-10-4-6-12-27(25)33(28)43-30)22-31-35(18-8-20-45(39,40)41)32-26-11-5-3-9-24(26)14-16-29(32)42-31;1-4-7(5-2)6-3/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3

InChI Key

HGNBLZSYNRQLKN-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/C=C/4\N(C5=C(S4)C6=CC=CC=C6C=C5)CCCS(=O)(=O)O.CCN(CC)CC

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C6=CC=CC=C6C=C5)CCCS(=O)(=O)O.CCN(CC)CC

Origin of Product

United States

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